7-Amino-3,3-dimethylindolin-2-one
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Overview
Description
7-Amino-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.21 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,3-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of isatins with amines in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction may also require a catalytic amount of potassium iodide (KI) to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3,3-dimethylindolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxoindolin-2-one derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
7-Amino-3,3-dimethylindolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Amino-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-3,3-dimethylindolin-2-one: Similar in structure but with an amino group at the 6-position instead of the 7-position.
3,3-Dimethylindolin-2-one: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
7-Amino-3,3-dimethylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 7-position allows for unique interactions with molecular targets and enables specific synthetic transformations .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-amino-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) |
InChI Key |
KRKXEHWYUYXQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)N)NC1=O)C |
Origin of Product |
United States |
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